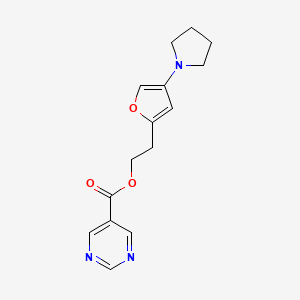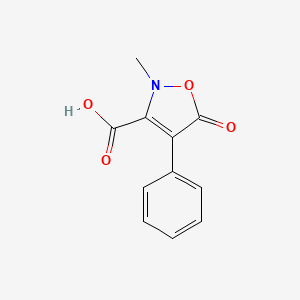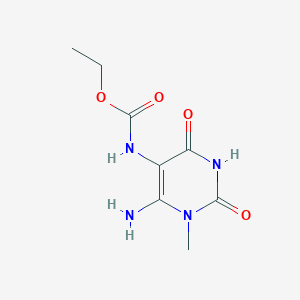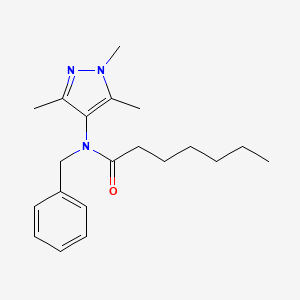
N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide is a synthetic organic compound characterized by its unique structure, which includes a benzyl group, a trimethyl-substituted pyrazole ring, and a heptanamide chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide typically involves the following steps:
-
Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the cyclocondensation of α,β-unsaturated carbonyl compounds with substituted hydrazines. For instance, 1,3,5-trimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under acidic or basic conditions .
-
Benzylation: : The pyrazole derivative is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form N-benzyl-1,3,5-trimethyl-1H-pyrazole .
-
Amidation: : The final step involves the reaction of the benzylated pyrazole with heptanoyl chloride in the presence of a base like triethylamine to yield this compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones depending on the reaction conditions .
-
Reduction: : Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine .
-
Substitution: : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide has several applications in scientific research:
-
Medicinal Chemistry: : This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and anticancer properties .
-
Biological Studies: : It is used in biological assays to investigate its effects on various cellular pathways and its potential as a therapeutic agent .
-
Chemical Research: : The compound serves as a model molecule in the study of pyrazole derivatives and their chemical behavior under different conditions .
-
Industrial Applications: : It may be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules .
Wirkmechanismus
The mechanism of action of N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide
- N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide
- N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)pentanamide
Uniqueness
N-Benzyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)heptanamide is unique due to its specific heptanamide chain, which may confer distinct physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness can be crucial in determining its solubility, bioavailability, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
62400-01-5 |
|---|---|
Molekularformel |
C20H29N3O |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
N-benzyl-N-(1,3,5-trimethylpyrazol-4-yl)heptanamide |
InChI |
InChI=1S/C20H29N3O/c1-5-6-7-11-14-19(24)23(15-18-12-9-8-10-13-18)20-16(2)21-22(4)17(20)3/h8-10,12-13H,5-7,11,14-15H2,1-4H3 |
InChI-Schlüssel |
CFYSFBFDKZBXRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)N(CC1=CC=CC=C1)C2=C(N(N=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


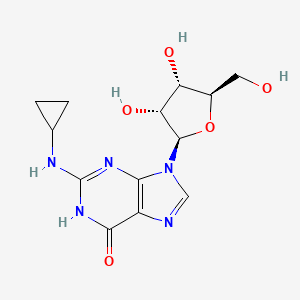
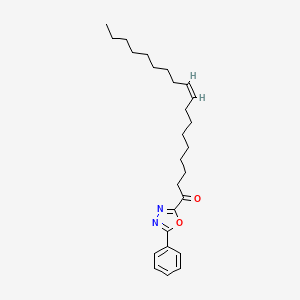
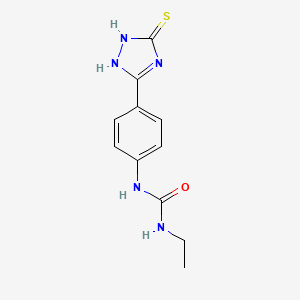



![4,6,8-Trimethyl-2-(piperidin-1-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12919704.png)
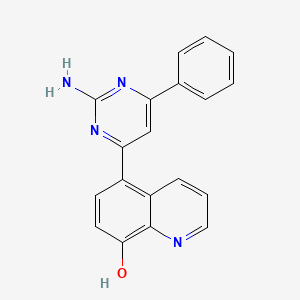
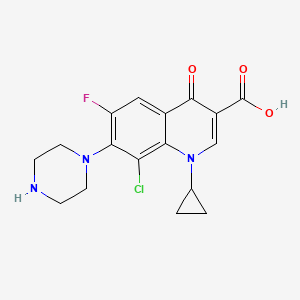
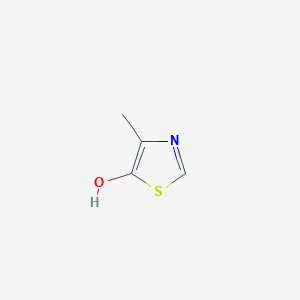
![2-[(2-Chlorophenyl)methyl]-5-methoxy-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12919728.png)
